Isochlorogenic acid b

Descripción general

Descripción

El ácido isoclogénico C, también conocido como ácido 4,5-dicafeoilquínico, es un compuesto polifenólico natural que se encuentra en varias plantas, incluido el café y ciertas hierbas medicinales. Es uno de los isómeros del ácido clorogénico, que es un éster formado entre el ácido cafeico y el ácido quínico. El ácido isoclogénico C es conocido por sus potentes propiedades antioxidantes, antiinflamatorias y hepatoprotectoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido isoclogénico C se puede sintetizar mediante la esterificación del ácido cafeico con el ácido quínico. La reacción típicamente implica el uso de un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo. El producto luego se purifica mediante técnicas cromatográficas .

Métodos de producción industrial: En entornos industriales, el ácido isoclogénico C a menudo se extrae de fuentes naturales, como los granos de café y ciertas plantas medicinales. El proceso de extracción implica el uso de solventes como metanol o etanol, seguido de purificación utilizando resina macroporosa y cromatografía preparativa de presión media-baja. Este método es eficiente y produce ácido isoclogénico C de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido isoclogénico C experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas, que son compuestos con potenciales actividades biológicas.

Reducción: Las reacciones de reducción pueden convertir el ácido isoclogénico C en sus derivados dihidro correspondientes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como los cloruros de acilo y los haluros de alquilo bajo condiciones ácidas o básicas.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of Isochlorogenic acid B, particularly in the context of lead-induced neurotoxicity. A study demonstrated that ICAB alleviates anxiety and depression caused by lead exposure in mice. The compound was found to improve behavioral abnormalities and reduce neuroinflammation and oxidative stress by regulating the brain-derived neurotrophic factor (BDNF) signaling pathway. Specifically, ICAB treatment led to:

- Decreased levels of malondialdehyde (a marker of oxidative stress).

- Increased activity of antioxidant enzymes.

- Inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

Hepatoprotective Properties

This compound has also shown promising results in protecting against liver fibrosis, particularly in cases of non-alcoholic steatohepatitis (NASH). In a mouse model induced with NASH through a methionine- and choline-deficient diet, ICAB was administered at varying doses (5, 10, and 20 mg/kg). The findings indicated:

- Significant improvement in liver histopathology.

- Reduction in serum markers of liver damage (alanine aminotransferase and aspartate aminotransferase).

- Suppression of hepatic stellate cell activation and profibrogenic factors .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various contexts. For instance, ICAB has been shown to inhibit the activation of inflammatory pathways in response to lipopolysaccharide (LPS) exposure. In vitro studies indicated that ICAB could suppress the expression of inflammatory genes regulated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activating protein 1 (AP-1). This suggests potential applications for ICAB in managing inflammatory diseases .

Antioxidant Properties

This compound exhibits strong antioxidant capabilities, contributing to its protective effects against oxidative stress-related damage. It has been documented that ICAB can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. This property underlines its potential use in preventing diseases characterized by oxidative damage .

Summary Table of Applications

Case Studies and Research Findings

- Neuroprotection Against Lead Toxicity : A study conducted on mice exposed to lead showed that ICAB significantly improved behavioral tests indicative of anxiety and depression while reducing neuroinflammation markers .

- Protection Against Liver Fibrosis : Research involving a NASH model revealed that daily administration of ICAB improved liver histology and reduced markers associated with fibrosis development .

- Inflammatory Response Modulation : Investigations into LPS-induced inflammation demonstrated that ICAB effectively inhibited pro-inflammatory cytokine production and reduced activation of key inflammatory pathways .

Mecanismo De Acción

El ácido isoclogénico C ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno o electrones.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias como el factor de necrosis tumoral alfa, la interleucina-6 y la interleucina-1 beta.

Actividad hepatoprotectora: El ácido isoclogénico C mejora el sistema de defensa antioxidante del hígado y previene la peroxidación lipídica, protegiendo así las células hepáticas del daño.

Comparación Con Compuestos Similares

El ácido isoclogénico C forma parte de un grupo de compuestos conocidos como ácidos dicafeoilquínicos. Compuestos similares incluyen:

- Ácido Isoclorogénico A (ácido 3,4-dicafeoilquínico)

- Ácido Isoclorogénico B (ácido 3,5-dicafeoilquínico)

- Ácido Clorogénico (ácido 3-cafeoilquínico)

Singularidad: El ácido isoclogénico C es único debido a su disposición específica de grupos cafeoil en la molécula de ácido quínico, lo que contribuye a sus distintas actividades biológicas. En comparación con otros isómeros, ha mostrado propiedades antioxidantes y antiinflamatorias superiores .

Actividad Biológica

Isochlorogenic acid B (IcB) is a phenolic compound primarily found in various plants, including those in the Asteraceae family. It is known for its diverse biological activities, which have garnered attention in pharmacological research. This article provides a detailed overview of the biological activity of IcB, supported by data tables, case studies, and research findings.

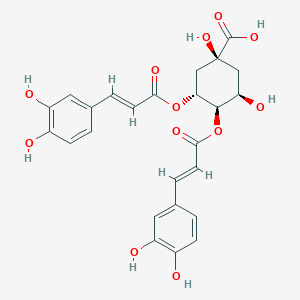

Chemical Structure and Properties

This compound is a derivative of chlorogenic acid, characterized by its unique molecular structure that includes caffeoyl and quinic acid moieties. Its chemical formula is , and it exhibits strong antioxidant properties due to the presence of multiple hydroxyl groups.

Biological Activities

This compound has been studied for various biological activities, including:

1. Antioxidant Activity

- IcB exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. In vitro studies have shown that IcB can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

2. Antimicrobial Effects

- Research indicates that IcB possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study involving extracts from Artemisia sieberi, IcB demonstrated notable inhibition of bacterial growth .

3. Hepatoprotective Effects

- IcB has been reported to protect liver cells from damage induced by toxins. In animal models, it has shown potential in reducing liver enzyme levels, indicating hepatoprotective effects .

4. Nephroprotective Effects

- Similar to its hepatoprotective properties, IcB has been observed to protect kidney tissues from oxidative damage, thereby supporting renal function .

5. Anti-inflammatory Activity

- IcB may modulate inflammatory pathways, contributing to reduced inflammation in various tissues. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro .

The mechanisms underlying the biological activities of IcB are multifaceted:

- Antioxidant Mechanism : IcB activates the Nrf2/ARE signaling pathway, enhancing the expression of antioxidant enzymes and reducing oxidative damage .

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes within microbial cells .

- Anti-inflammatory Mechanism : IcB reduces the expression of inflammatory mediators through modulation of NF-κB signaling pathways .

Case Studies

- Antioxidant Activity Study

- Antimicrobial Efficacy

- Hepatoprotective Effects

Data Tables

Q & A

Basic Research Questions

Q. How can researchers distinguish Isochlorogenic acid B from its isomers (e.g., A and C) in plant extracts?

- Methodological Approach : Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with optimized gradient elution protocols. For differentiation, monitor specific fragment ions and retention times. For example, in coffee flower extracts, correlation coefficients between this compound and C were 0.92, while this compound and chlorogenic acid showed distinct peaks at 327 nm .

- Key Considerations : Validate separation using reference standards and cross-verify with relative retention times and UV spectra.

Q. What analytical methods are recommended for quantifying this compound in complex matrices like herbal medicines?

- Methodological Approach : Implement Quantitative Analysis of Multi-components by Single-marker (QAMS) . For instance, relative correction factors (RCFs) for this compound relative to chlorogenic acid were established as 0.585–0.935 in different studies, enabling simultaneous quantification of multiple phenolic acids without individual reference standards .

- Validation : Ensure reproducibility (RSD <5%) under varying chromatographic conditions, including column temperature and mobile phase gradients.

Q. What are the primary challenges in isolating this compound from natural sources?

- Methodological Approach : Optimize ultrasonic-assisted extraction (UAE) or solid-phase extraction (SPE) to address co-elution with structurally similar compounds like Isochlorogenic acid A and C. For example, in insect tea extracts, this compound was isolated using acetonitrile-0.1% formic acid gradients .

- Key Considerations : Adjust solvent polarity and extraction time to maximize yield while minimizing isomer interference.

Advanced Research Questions

Q. What metabolic pathways are involved in this compound's biotransformation in mammalian models?

- Methodological Approach : Conduct UHPLC-Q-Exactive Orbitrap MS analyses of plasma, urine, and fecal samples from rats. In analogous studies on Isochlorogenic acid A, metabolites were identified via hydrolyzation, dehydroxylation, and conjugations (e.g., glucuronidation, sulfation) .

- Experimental Design : Administer this compound orally (e.g., 200 mg/kg in rats) and profile metabolites at multiple time points. Use metabolomic workflows to map pathways like hydrogenation and methyl conjugation.

Q. How to design experiments to evaluate the antioxidant mechanisms of this compound in cellular models?

- Methodological Approach : Use H₂O₂-induced oxidative stress models in human embryonic kidney (HEK 293T) cells. Measure antioxidant markers (SOD, CAT, GSH-Px) via qPCR and ELISA. In insect tea studies, this compound upregulated SOD and CAT mRNA by 30–50% .

- Dose-Response Analysis : Test concentrations ranging from 10–100 μM to establish EC₅₀ values for radical scavenging (e.g., DPPH, OH·).

Q. How to resolve contradictions in reported bioactivities of this compound across studies?

- Methodological Approach : Perform meta-analyses to identify variability sources. For example, discrepancies in antioxidant efficacy may arise from differences in extraction solvents (e.g., methanol vs. ethanol) or cell models (zebrafish vs. mammalian cells) .

- Standardization : Adopt unified protocols for sample preparation (e.g., SPE purification) and bioactivity assays (e.g., ORAC vs. ABTS).

Q. Data Contradiction Analysis

Propiedades

IUPAC Name |

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCLZKMFXSILNL-RVXRWRFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89886-30-6, 57378-72-0 | |

| Record name | 3,4-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DICAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | 4,5-Di-O-caffeoylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.